3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperazine Ring: Starting with a benzylamine derivative, the piperazine ring can be formed through a cyclization reaction.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a condensation reaction involving appropriate dione precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions might target the pyrrolidine-2,5-dione core, potentially converting it to a pyrrolidine derivative.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions might use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitrated ethoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The compound might bind to specific molecular targets, altering signaling pathways and leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Benzylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the ethoxy group, which might affect its pharmacological properties.
3-(4-Methylpiperazin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione: Contains a methyl group instead of a benzyl group, potentially altering its activity.
Uniqueness
3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is unique due to the presence of both the benzylpiperazine and ethoxyphenyl groups, which might confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-2-29-20-10-8-19(9-11-20)26-22(27)16-21(23(26)28)25-14-12-24(13-15-25)17-18-6-4-3-5-7-18/h3-11,21H,2,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGBMJMTVMCUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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